Cas no 13603-18-4 (3-(propan-2-yl)piperidine)
3-(propan-2-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-Isopropylpiperidine
- 3-isopropylpiperidine(SALTDATA: FREE)
- 3-(Propan-2-yl)piperidine
- 3-(propan-2-yl)piperidine
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- Inchi: 1S/C8H17N/c1-7(2)8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3
- InChI Key: FKEYLVBZOQMOOV-UHFFFAOYSA-N
- SMILES: N1CCCC(C1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
3-(propan-2-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129006897-5g |
3-Isopropylpiperidine |
13603-18-4 | 95% | 5g |
$2,436.12 | 2022-04-03 | |
| Alichem | A129006897-10g |
3-Isopropylpiperidine |
13603-18-4 | 95% | 10g |
$3,685.00 | 2022-04-03 | |
| Alichem | A129006897-25g |
3-Isopropylpiperidine |
13603-18-4 | 95% | 25g |
$6,331.50 | 2022-04-03 | |
| Chemenu | CM283446-1g |
3-Isopropylpiperidine |
13603-18-4 | 95% | 1g |
$650 | 2021-08-18 | |
| TRC | N756773-50mg |
3-(propan-2-yl)piperidine |
13603-18-4 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | N756773-100mg |
3-(propan-2-yl)piperidine |
13603-18-4 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | N756773-500mg |
3-(propan-2-yl)piperidine |
13603-18-4 | 500mg |
$ 365.00 | 2022-06-02 | ||
| Chemenu | CM283446-1g |
3-Isopropylpiperidine |
13603-18-4 | 95% | 1g |
$275 | 2022-09-29 | |
| A2B Chem LLC | AE37542-250mg |
3-Isopropylpiperidine |
13603-18-4 | 95% | 250mg |
$209.00 | 2024-04-20 | |
| A2B Chem LLC | AE37542-1g |
3-Isopropylpiperidine |
13603-18-4 | 95% | 1g |
$214.00 | 2024-04-20 |
3-(propan-2-yl)piperidine Suppliers
3-(propan-2-yl)piperidine Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-(propan-2-yl)piperidine
3-Isopropylpiperidine: A Comprehensive Overview
3-Isopropylpiperidine, also known by its CAS number 13603-18-4, is a versatile organic compound that has garnered significant attention in various fields of chemistry and material science. This compound, belonging to the piperidine family, is characterized by its six-membered ring structure with one nitrogen atom and an isopropyl group attached at the third position. The unique combination of its structural features and chemical properties makes it a valuable compound in both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled researchers to explore novel synthesis routes for 3-isopropylpiperidine. One of the most promising methods involves the use of palladium-catalyzed coupling reactions, which not only enhance the yield but also improve the purity of the final product. These developments have significantly reduced production costs, making 3-isopropylpiperidine more accessible for large-scale applications.
The chemical properties of 3-isopropylpiperidine are highly dependent on its molecular structure. The nitrogen atom in the piperidine ring imparts basicity, while the isopropyl group introduces steric hindrance and enhances the compound's stability. These characteristics make it an ideal candidate for use as a catalyst in various industrial processes. For instance, recent studies have demonstrated its effectiveness in accelerating Friedel-Crafts alkylation reactions, a critical step in the synthesis of aromatic compounds.
In the pharmaceutical industry, 3-isopropylpiperidine has found applications as an intermediate in drug synthesis. Its ability to form stable amide bonds with carboxylic acids has made it a valuable building block in the development of new drug candidates. Researchers have also explored its potential as a chiral auxiliary in asymmetric synthesis, leveraging its stereochemical properties to produce enantiomerically pure compounds.
The electronic properties of 3-isopropylpiperidine have been extensively studied using computational chemistry techniques. These studies reveal that the compound exhibits a unique electronic distribution, which can be exploited in the design of new materials for energy storage applications. For example, recent research has highlighted its potential as an electrolyte additive in lithium-ion batteries, where it enhances ion conductivity and improves battery performance.
In terms of environmental impact, 3-isopropylpiperidine has been shown to degrade efficiently under aerobic conditions, reducing concerns about long-term environmental persistence. This property makes it a more sustainable alternative to other piperidine derivatives that are less biodegradable.
The versatility of 3-isopropylpiperidine extends to its use in polymer chemistry. Recent advancements have demonstrated its ability to act as a crosslinking agent in the synthesis of high-performance polymers. These polymers exhibit improved mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries.
In conclusion, 3-isopropylpiperidine, with its unique chemical properties and diverse applications, continues to be a focal point for researchers and industry professionals alike. As new synthesis methods and application areas emerge, this compound is poised to play an even more significant role in shaping the future of materials science and chemistry.
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